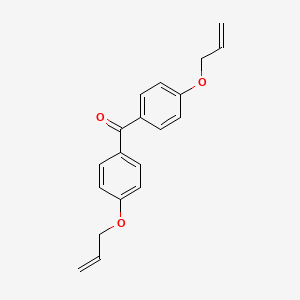

4,4'-Bis(allyloxy)benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

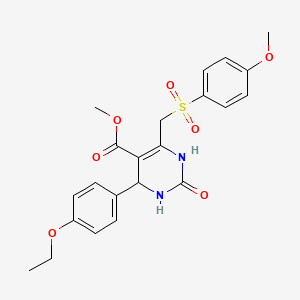

4,4’-Bis(allyloxy)benzophenone is a chemical compound with the molecular formula C16H14O2 . It is a solid substance at 20 degrees Celsius . The compound appears as a white to almost white powder or crystal .

Physical And Chemical Properties Analysis

4,4’-Bis(allyloxy)benzophenone is a solid substance at 20 degrees Celsius . It appears as a white to almost white powder or crystal . The compound has a molecular weight of 238.29 . It has a melting point range of 76.0 to 80.0 degrees Celsius .Scientific Research Applications

Application in 3D Printing

4,4’-Bis(allyloxy)benzophenone is used as a photoinitiator in 3D printing . Photoinitiators are compounds that absorb light and produce reactive species, which initiate polymerization. In this case, the compound is used to initiate the photopolymerization of acrylates and epoxides under mild conditions upon light-emitting diodes (LEDs) irradiation .

Use in Multifunctional Photoinitiators

The compound is used in the development of new multifunctional benzophenone-based photoinitiators . These photoinitiators are designed for high migration stability, which is crucial for applications that require precise control over the polymerization process .

Role in Organic Optoelectronic Devices

4,4’-Bis(allyloxy)benzophenone is used as a π-building block in emitters, photosensitizers, and semiconductors for organic optoelectronic devices . These devices include organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs) .

Application in Synthesis of Derivatives

The compound is used in the synthesis of silyl-substituted derivatives . These derivatives are designed with one or two tert-butyldimethylsilyl groups on each thiophene ring .

Use in Fluorescence Studies

4,4’-Bis(allyloxy)benzophenone and its derivatives show interesting fluorescence properties . The fluorescence quantum yields of the compound and its derivatives in toluene and in the solid state have been studied .

Role in Electrochemical Studies

The compound is used in electrochemical studies . The HOMO and LUMO energy levels of the compound and its derivatives have been determined through cyclic voltammetry (CV) and density functional theory (DFT) calculations .

Future Directions

While specific future directions for 4,4’-Bis(allyloxy)benzophenone are not available, research on similar compounds like 4,4’-Bis(diethylamino)benzophenone has shown potential use as a glucose sensor . This suggests that 4,4’-Bis(allyloxy)benzophenone could also have potential applications in biosensing or other fields.

Mechanism of Action

Target of Action

Benzophenone derivatives have been reported to exhibit antitumor activity .

Mode of Action

Benzophenone derivatives have been shown to exhibit antitumor activity . The mechanism of action of these compounds often involves interaction with key genes and tumor pathways .

Biochemical Pathways

Benzophenone derivatives have been reported to interact with key genes and tumor pathways .

properties

IUPAC Name |

bis(4-prop-2-enoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-3-13-21-17-9-5-15(6-10-17)19(20)16-7-11-18(12-8-16)22-14-4-2/h3-12H,1-2,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIAUZQWMLBMKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(allyloxy)benzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

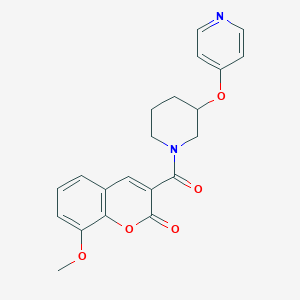

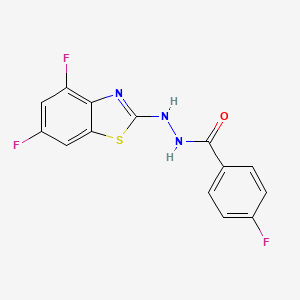

![2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2405016.png)

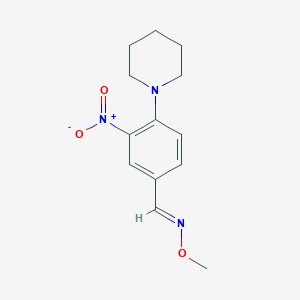

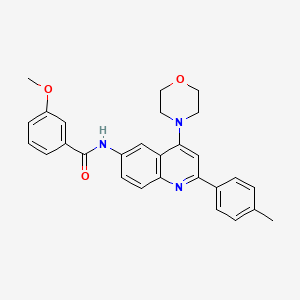

![3-[1-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2405018.png)

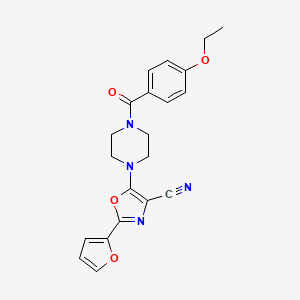

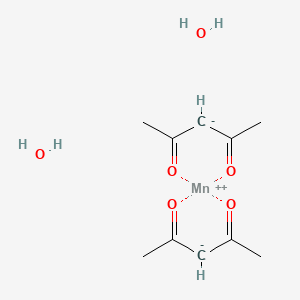

![(E)-4-(Dimethylamino)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-enamide](/img/structure/B2405024.png)

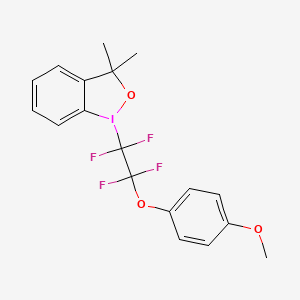

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2405029.png)

![Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2-ethoxyanilino)carbonyl]amino}benzenecarboxylate](/img/structure/B2405033.png)

![N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2405037.png)